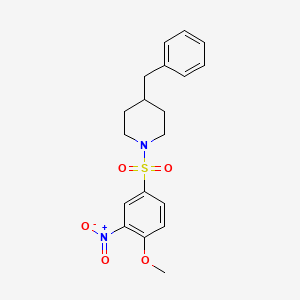

4-Benzyl-1-((4-methoxy-3-nitrophenyl)sulfonyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

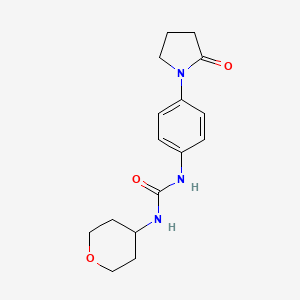

Vue d'ensemble

Description

The compound “4-Benzyl-1-((4-methoxy-3-nitrophenyl)sulfonyl)piperidine” is a piperidine derivative. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom . They are often used as building blocks in the synthesis of various pharmaceuticals .

Chemical Reactions Analysis

Reactions involving piperidine derivatives can occur at various positions on the molecule, including the benzylic position . The specific reactions that “4-Benzyl-1-((4-methoxy-3-nitrophenyl)sulfonyl)piperidine” can undergo would depend on the reaction conditions and reagents used.Applications De Recherche Scientifique

Pharmacological Properties :

- Certain benzamide derivatives including those related to the chemical structure of 4-Benzyl-1-((4-methoxy-3-nitrophenyl)sulfonyl)piperidine have shown promising results as selective serotonin 4 receptor agonists. These compounds have been found to accelerate gastric emptying and increase the frequency of defecation, potentially serving as novel prokinetic agents with reduced side effects (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).

Biochemical Synthesis and Structure-Activity Relationship :

- Research on synthesizing benzamide derivatives structurally similar to 4-Benzyl-1-((4-methoxy-3-nitrophenyl)sulfonyl)piperidine has been conducted to explore their potential as serotonin 4 (5-HT(4)) receptor agonists. These compounds have been evaluated for their pharmacological profiles, particularly in enhancing gastrointestinal motility (Sonda, Kawahara, Murozono, Sato, Asano, & Haga, 2003).

- The synthesis of new sulfonyl hydrazone derivatives, which are structurally related to 4-Benzyl-1-((4-methoxy-3-nitrophenyl)sulfonyl)piperidine, has been reported. These compounds have been evaluated for their antioxidant capacity and anticholinesterase activity, indicating their potential therapeutic applications (Karaman, Oruç-Emre, Sıcak, Çatıkkaş, Karaküçük-Iyidoğan, & Öztürk, 2016).

Chemical Reactivity Studies :

- Studies on the reactivity of piperidine derivatives related to 4-Benzyl-1-((4-methoxy-3-nitrophenyl)sulfonyl)piperidine have been conducted. These studies have focused on understanding the structure-reactivity correlations in nucleophilic substitution reactions, providing insights into the molecular interactions and reaction mechanisms (Um, Lee, Fujio, & Tsuno, 2006).

Synthesis and Spectral Analysis :

- Research on the synthesis, spectral analysis, and biological evaluation of compounds such as 5-Substituted 1,3,4-Oxadiazole-2-yl-4-(Piperidin-1-ylsulfonyl)Benzyl Sulfide, which bear structural resemblance to 4-Benzyl-1-((4-methoxy-3-nitrophenyl)sulfonyl)piperidine, has been reported. These studies focus on the structural elucidation and bioactivity analysis, contributing to the understanding of the therapeutic potential of these compounds (Khalid, Aziz‐ur‐Rehman, Abbasi, Hussain, Malik, Ashraf, & Fatmi, 2016).

Antimicrobial Activity Studies :

- Research on the synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, structurally similar to 4-Benzyl-1-((4-methoxy-3-nitrophenyl)sulfonyl)piperidine, has been conducted. These studies evaluate the compounds' efficacy as antimicrobial agents against various pathogens, highlighting the influence of structural modifications on their bioactivity (Vinaya, Kavitha, Ananda Kumar, Benaka Prasad, Chandrappa, Deepak, Nanjunda Swamy, Umesha, & Rangappa, 2009).

Orientations Futures

The future directions for research on “4-Benzyl-1-((4-methoxy-3-nitrophenyl)sulfonyl)piperidine” would likely depend on its biological activity and potential applications. For example, if it shows promising biological activity, further studies could be conducted to optimize its structure and improve its activity .

Propriétés

IUPAC Name |

4-benzyl-1-(4-methoxy-3-nitrophenyl)sulfonylpiperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-26-19-8-7-17(14-18(19)21(22)23)27(24,25)20-11-9-16(10-12-20)13-15-5-3-2-4-6-15/h2-8,14,16H,9-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSWBBCQMHFAOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyl-1-((4-methoxy-3-nitrophenyl)sulfonyl)piperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluorophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2409474.png)

![N-[4-(difluoromethoxy)phenyl]-4-(phenylmethyl)-1-piperazinecarbothioamide](/img/structure/B2409475.png)

![N-(benzo[d]thiazol-2-yl)-2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoacetamide](/img/structure/B2409479.png)

![N-(2-(1H-indol-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide](/img/structure/B2409481.png)

![4-Ethyl-1-oxaspiro[2.6]nonane](/img/structure/B2409482.png)

![9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2409483.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol](/img/structure/B2409485.png)

![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2409488.png)

![3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-(3-phenylpropyl)urea](/img/structure/B2409489.png)

![9-Benzyl-1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane hydroiodide](/img/structure/B2409493.png)

![N-cycloheptyl-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2409496.png)